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molecular formula C12H16O5 B8402780 Methyl 3-hydroxy-5-(1-methoxypropan-2-yloxy)benzoate

Methyl 3-hydroxy-5-(1-methoxypropan-2-yloxy)benzoate

Cat. No. B8402780
M. Wt: 240.25 g/mol
InChI Key: JGIXKHBUAQEBSU-UHFFFAOYSA-N
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Patent
US08450494B2

Procedure details

To a solution of Methyl 3-(benzyloxy)-5-(1-methoxypropan-2-yloxy)benzoate (Intermediate 4) (11.2 g, 33.93 mmol) in methanol (150 mL) was added Pd/C (1.12°g, 10% w/w), and the resulting suspension was stirred at ambient temperature overnight under hydrogen atmosphere. The catalyst was filtered off and washed with methanol and THF, and filtrate was evaporated to give methyl 3-hydroxy-5-(1-methoxypropan-2-yloxy)benzoate (8 g, 33.33 mmol, 98%) as white solid.
Name
Methyl 3-(benzyloxy)-5-(1-methoxypropan-2-yloxy)benzoate
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:19][CH:20]([CH3:24])[CH2:21][O:22][CH3:23])[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13])C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:19][CH:20]([CH3:24])[CH2:21][O:22][CH3:23])[CH:18]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Methyl 3-(benzyloxy)-5-(1-methoxypropan-2-yloxy)benzoate
Quantity
11.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1)OC(COC)C
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OC)C=C(C1)OC(COC)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at ambient temperature overnight under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with methanol and THF, and filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C(C(=O)OC)C=C(C1)OC(COC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.33 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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